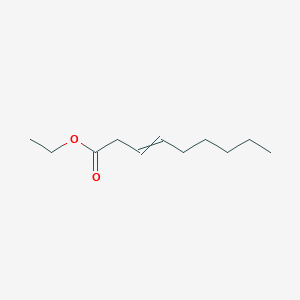

Ethyl 3-nonenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-nonenoate is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Food Industry Applications

Flavoring Agent

Ethyl 3-nonenoate is used as a flavoring agent due to its fruity aroma, which resembles that of apples and pears. It is commonly incorporated into:

- Beverages : Enhances the flavor profile of alcoholic and non-alcoholic drinks.

- Confectionery : Used in candies and desserts to impart a sweet, fruity flavor.

Case Study: Flavor Profile Enhancement

A study analyzed the volatile compounds in beverages and found that the inclusion of this compound significantly enhanced the overall sensory profile, making products more appealing to consumers .

Fragrance Industry Applications

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient due to its pleasant scent. It is utilized in:

- Perfumes : Adds fruity notes to floral and fruity fragrances.

- Cosmetics : Incorporated into lotions and creams for its aromatic properties.

Safety Assessment

The safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not present significant risks for skin sensitization or genotoxicity at current usage levels . This makes it a favorable choice for cosmetic formulations.

Chemical Synthesis Applications

This compound is also employed as an intermediate in organic synthesis. Its unsaturated structure allows it to participate in various reactions, such as:

- Esterification Reactions : Used to synthesize other esters.

- Cross-Coupling Reactions : Acts as a building block in the synthesis of complex molecules.

Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Food Industry | Flavoring agent in beverages and confectionery | Enhances flavor profiles |

| Fragrance Industry | Component in perfumes and cosmetics | Pleasant aroma; low toxicity |

| Chemical Synthesis | Intermediate in organic synthesis | Versatile reactivity |

Environmental Impact

The environmental safety assessment indicates that this compound is not persistent or bioaccumulative, aligning with the International Fragrance Association (IFRA) environmental standards. Its risk quotient based on predicted environmental concentration is below acceptable levels, suggesting minimal ecological impact when used within recommended guidelines .

化学反応の分析

Oxidation Reactions

Ethyl 3-nonenoate undergoes oxidation primarily at its double bond or ester group:

Epoxidation and Dihydroxylation

-

Reaction with 30% H<sub>2</sub>O<sub>2</sub> in formic acid yields 3-hydroxy nonan-4-olide via epoxidation followed by lactonization (85% yield) .

-

Sharpless asymmetric dihydroxylation (using AD-mix reagents) produces chiral diol intermediates, enabling stereoselective synthesis of lactones .

Conditions :

| Reagent System | Temperature | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/HCO<sub>3</sub>H | 40°C | 3-hydroxy nonan-4-olide | 85% |

Elimination Reactions

The hydroxyl group in 3-hydroxy nonan-4-olide (derived from this compound) undergoes elimination to form α,β-unsaturated lactones:

-

Treatment with mesyl chloride (MsCl) and Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub> generates 2-nonen-4-olide , an odorant used in fragrances (88% yield) .

Mechanism :

-

Mesylation of the hydroxyl group.

-

Base-induced elimination of mesyloxy group to form the double bond.

Thermal Decomposition

In combustion studies, this compound exhibits inhibited low-temperature reactivity due to its double bond:

Autoignition Pathways

-

Dominated by C–C bond scission near the ester group, producing hexanal and methyl 2-propenoate .

-

Minor pathways include six-centered unimolecular elimination , releasing ethylene and carboxylic acids .

Key Intermediates Identified :

| Product | Relative Abundance (CR = 5.54) |

|---|---|

| Hexanal | 1.0 (highest) |

| Methyl 2-propenoate | 0.16 |

| Butanal | 0.3 |

Reduction Reactions

While direct data on this compound reduction is limited, analogous esters (e.g., ethyl 8-nonenoate) are reduced using LiAlH<sub>4</sub> to yield corresponding alcohols. Extrapolating this:

-

This compound → 3-nonenol (via ester and alkene reduction).

Substitution and Hydrolysis

The ester group participates in nucleophilic substitution:

-

Reaction with ammonia yields 3-nonenoic acid amide (theoretical based on ethyl 8-nonenoate reactivity).

-

Acid/Base Hydrolysis : Produces 3-nonenoic acid and ethanol under reflux with H<sub>2</sub>SO<sub>4</sub> or NaOH.

Comparative Reactivity

This compound’s double bond position (C3 vs. C8) significantly alters reactivity:

| Reaction Type | This compound | Ethyl 8-Nonenoate |

|---|---|---|

| Oxidation | Forms lactones | Yields carboxylic acids |

| Autoignition | Inhibits low-T reactivity | Higher reactivity (no double bond) |

特性

CAS番号 |

91213-30-8 |

|---|---|

分子式 |

C11H20O2 |

分子量 |

184.27 g/mol |

IUPAC名 |

ethyl non-3-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h8-9H,3-7,10H2,1-2H3 |

InChIキー |

KQCNXVHFHZAHDW-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC(=O)OCC |

正規SMILES |

CCCCCC=CCC(=O)OCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。